
Buflomedil hydrochloride
描述
盐酸布洛芬酯是一种血管活性药物,主要用于治疗跛行和周围动脉疾病的症状。 它以其通过抑制α-肾上腺素受体、抑制血小板聚集和改善红细胞变形能力来改善缺血组织血流而闻名 . 尽管有益,但由于对严重神经和心脏毒性的担忧,盐酸布洛芬酯未获得美国食品药品监督管理局批准在美国使用 .
准备方法
盐酸布洛芬酯可以通过在氯苯溶剂中以盐酸气体存在下,用 4-吡咯烷丁腈酰化 1,3,5-三甲氧基苯来合成。 该反应是 Hoesch 反应的一个例子 . 工业生产方法通常涉及类似的合成路线,但可能包括额外的步骤以确保纯度和收率。
化学反应分析
Synthetic Reactions
Buflomedil hydrochloride is synthesized via multi-step organic reactions. Two industrial methods demonstrate divergent approaches:
Electrochemical Reduction
Buflomedil HCl undergoes irreversible reduction at mercury electrodes, as demonstrated by cyclic voltammetry in buffered solutions (pH 2–11) :
Table 2: Electrochemical Parameters
pH | Peak Potential (Ep, V) | Surface Coverage (Γ₀, mol/cm²) | Area per Molecule (nm²) |
---|---|---|---|
5.0 | -1.22 | 2.37 × 10⁻¹⁰ | 0.69 |
7.0 | -1.35 | – | – |
9.0 | -1.48 | – | – |
Key Observations :
-
Proton-Coupled Electron Transfer : Ep shifts negatively with increasing pH, confirming proton involvement before electron transfer .
-
Adsorption-Controlled Process : Linear log(ip) vs. log(ν) plots (slope = 0.84) indicate mixed diffusion/adsorption kinetics .
Interaction with Trypsin
Buflomedil HCl binds to trypsin via static quenching, altering the enzyme’s conformation :
Table 3: Thermodynamic Binding Parameters (25°C)
Parameter | Value | Interpretation |
---|---|---|
ΔG (kJ/mol) | -23.4 | Spontaneous binding |
ΔH (kJ/mol) | +15.2 | Endothermic process |
ΔS (J/mol·K) | +129.6 | Hydrophobic interactions dominate |
Mechanism :
-
Synchronous fluorescence spectroscopy (Δλ = 60 nm) confirmed tryptophan residue involvement, with hydrophobic forces driving binding .
Overdose-Induced Toxicity
At supratherapeutic doses, buflomedil HCl induces:
-
Seizures : Likely due to GABAergic inhibition or NMDA receptor activation .
-
Cardiac Arrest : Arrhythmias from sodium channel blockade (QRS prolongation) .
Stability and Degradation
While explicit degradation studies are sparse, its electrochemical instability at alkaline pH suggests potential hydrolytic pathways under extreme conditions .
科学研究应用
Pharmacodynamic Properties
Buflomedil hydrochloride exhibits several pharmacodynamic properties that contribute to its therapeutic effects:
- Vasodilation : It acts primarily as a vasodilator, improving blood flow in ischemic tissues.
- Alpha-Adrenoceptor Inhibition : The drug inhibits alpha-adrenoceptors, which helps in reducing vascular resistance.
- Platelet Aggregation Inhibition : It reduces platelet aggregation, thereby decreasing the risk of thrombus formation.
- Erythrocyte Deformability : Buflomedil enhances the deformability of erythrocytes, facilitating better microcirculation.
- Calcium Antagonism : It exhibits weak calcium antagonistic effects, contributing to its vasodilatory action.
Peripheral Vascular Diseases
This compound is primarily indicated for conditions such as intermittent claudication and Raynaud's syndrome. Clinical trials have demonstrated its efficacy in:
- Increasing Walking Distances : Patients with intermittent claudication reported significant improvements in walking distances.
- Healing Trophic Lesions : The drug has been effective in healing trophic lesions associated with severe peripheral vascular diseases.
- Reducing Rest Pain : Many patients experienced a reduction in rest pain, enhancing their quality of life.
A meta-analysis indicated that buflomedil at doses of 600 mg/day showed superior efficacy compared to placebo and was comparable to pentoxifylline and naftidrofuryl in treating these conditions .
Cerebrovascular Insufficiencies
In elderly patients suffering from cognitive impairments related to cerebrovascular insufficiency, buflomedil has shown promise:
- Cognitive Function Improvement : Doses ranging from 450 to 600 mg/day alleviated symptoms associated with cognitive decline, such as memory loss and disorientation.
- Comparative Efficacy : Studies indicated that buflomedil was significantly more effective than placebo and slightly better than other treatments like cinnarizine and flunarizine .
Case Studies
Several case studies highlight the clinical effectiveness of this compound:
- Case Study on Intermittent Claudication :
- Cognitive Decline in Elderly Patients :
Pharmacokinetics
This compound is characterized by its pharmacokinetic profile:
- Absorption and Distribution : The drug is widely distributed in body tissues following administration.
- Metabolism : It undergoes hepatic metabolism, with a half-life of approximately three hours.
- Excretion : Most of the drug is excreted unchanged via urine.
Comparative Efficacy Table
Drug | Condition | Efficacy Rate (%) | Dosage (mg/day) |
---|---|---|---|
Buflomedil | Intermittent Claudication | 57 - 87 | 600 |
Pentoxifylline | Intermittent Claudication | Comparable | 400 |
Naftidrofuryl | Intermittent Claudication | Comparable | 600 |
Cinnarizine | Cerebrovascular Insufficiency | Slightly less effective | 30 - 60 |
作用机制
盐酸布洛芬酯通过抑制 α-肾上腺素受体发挥作用,从而导致血管扩张和血流改善。 它还抑制血小板聚集和改善红细胞变形能力,降低血液粘度,增强组织氧合 . 分子靶标包括 α-肾上腺素受体和血小板聚集途径。
相似化合物的比较
盐酸布洛芬酯类似于其他血管活性药物,如戊氧菲林和萘替罗夫林。 它在药理作用的组合方面是独一无二的,包括α-肾上腺素受体抑制、血小板聚集抑制和红细胞变形能力改善 . 类似的化合物包括:
戊氧菲林: 用于改善血流和降低血液粘度。
萘替罗夫林: 用于通过改善血流治疗周围血管疾病。
氟桂利嗪: 一种用于治疗血管疾病的钙通道阻滞剂.
盐酸布洛芬酯以其多方面的作用机制及其在血管疾病中的潜在治疗应用而脱颖而出。
生物活性
Buflomedil hydrochloride is a vasoactive agent primarily utilized in the treatment of peripheral vascular diseases, particularly intermittent claudication. This compound exhibits a variety of pharmacodynamic properties that contribute to its therapeutic effects. The following sections explore its biological activity, mechanisms of action, clinical efficacy, and relevant case studies.
This compound functions through multiple mechanisms:
- Vasodilation : It dilates blood vessels, enhancing blood flow to ischemic tissues, which is crucial for patients with peripheral and cerebral vascular diseases .
- Alpha-Adrenoceptor Antagonism : As a non-selective antagonist of alpha-adrenergic receptors, buflomedil inhibits vasoconstriction, promoting vasodilation .
- Inhibition of Platelet Aggregation : It significantly reduces epinephrine-induced platelet aggregation at micromolar concentrations, which may help prevent thrombus formation in vascular diseases .
- Improved Erythrocyte Deformability : This property aids in enhancing microcirculation by allowing red blood cells to navigate through capillaries more effectively .
- Calcium Channel Modulation : Buflomedil shows weak calcium antagonistic effects, which may contribute to its vasodilatory actions .
Treatment of Intermittent Claudication
Buflomedil has been extensively studied for its efficacy in treating intermittent claudication. Clinical trials have demonstrated significant improvements in walking distance:
Study | Sample Size | Treatment Duration | Pain-Free Walking Distance (PFWD) Improvement | Maximum Walking Distance (MWD) Improvement |
---|---|---|---|---|
Trübestein 1984 | 127 | 84 days | 52.8 m (buflomedil) vs. 8.6 m (placebo) | 81.1 m (buflomedil) vs. 8.8 m (placebo) |
Diamantopoulos 2001 | 127 | 6 months | 112.2 m (buflomedil) vs. 31.6 m (placebo) | 191.9 m (buflomedil) vs. 20.5 m (placebo) |
Both studies reported statistically significant improvements in PFWD and MWD for patients treated with buflomedil compared to placebo .
Safety and Tolerability
Buflomedil has been generally well tolerated among patients, with only minor side effects reported during clinical trials. The incidence of adverse effects was low, making it a viable option for long-term management of peripheral vascular disease symptoms .
Case Studies and Research Findings
- Efficacy in Diabetic Patients : In a study focusing on diabetic patients with intermittent claudication, buflomedil demonstrated significant improvements in walking distances compared to placebo, highlighting its effectiveness in this specific population .
- Comparative Studies : In comparative trials against other vasoactive agents like pentoxifylline and naftidrofuryl, buflomedil showed comparable efficacy, suggesting it as a suitable alternative for managing peripheral vascular conditions .
- Impact on Quality of Life : Patients reported subjective improvements in quality of life due to reduced pain and increased mobility after treatment with this compound .
属性
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPACSAHMZADFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55837-25-7 (Parent) | |
Record name | Buflomedil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046977 | |
Record name | Buflomedil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35543-24-9 | |
Record name | Buflomedil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35543-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buflomedil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buflomedil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buflomedil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(2,4,6-trimethoxybenzoyl)propyl]pyrrolidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFLOMEDIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J944AFS8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。